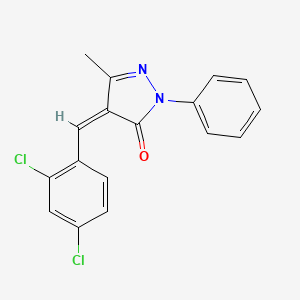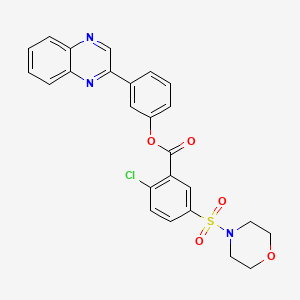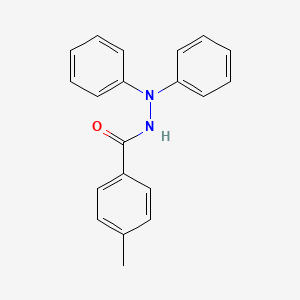![molecular formula C26H22N6O2 B11101417 8-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-phenyl-7-(phenylamino)pyrido[2,3-d]pyrimidine-2,5(3H,8H)-dione](/img/structure/B11101417.png)
8-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-phenyl-7-(phenylamino)pyrido[2,3-d]pyrimidine-2,5(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-METHYL-3-PHENYL-7-(PHENYLAMINO)-2H,3H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,5-DIONE is a complex heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 8-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-METHYL-3-PHENYL-7-(PHENYLAMINO)-2H,3H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials such as 4,6-dimethylpyrimidine with suitable reagents under controlled conditions.
Introduction of the phenyl groups: Phenyl groups can be introduced through various substitution reactions, often involving the use of phenyl halides and a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
8-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-METHYL-3-PHENYL-7-(PHENYLAMINO)-2H,3H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,5-DIONE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It serves as a tool for studying various biological processes and pathways, particularly those involving pyrimidine derivatives.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-METHYL-3-PHENYL-7-(PHENYLAMINO)-2H,3H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar compounds to 8-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-METHYL-3-PHENYL-7-(PHENYLAMINO)-2H,3H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,5-DIONE include other pyrimidine derivatives such as:
- 4-(1-(2-chlorobenzoyl)-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl) benzenesulfonamide
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
These compounds share similar core structures but differ in their substituents and specific biological activities. The uniqueness of 8-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-METHYL-3-PHENYL-7-(PHENYLAMINO)-2H,3H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,5-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22N6O2 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
7-anilino-8-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-phenylpyrido[2,3-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C26H22N6O2/c1-16-14-17(2)28-25(27-16)32-22(29-19-10-6-4-7-11-19)15-21(33)23-18(3)31(26(34)30-24(23)32)20-12-8-5-9-13-20/h4-15,29H,1-3H3 |
InChI Key |
WCPXUKUFMVZNQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=O)C3=C(N(C(=O)N=C32)C4=CC=CC=C4)C)NC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11101334.png)
![(1Z,3E)-3-[(3-chloro-2-methylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol](/img/structure/B11101337.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11101341.png)
![2-[Ethyl(phenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11101343.png)
![1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene](/img/structure/B11101346.png)
![N-[(11Z)-2,4,6-trimethyl-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine](/img/structure/B11101348.png)
![N-(5-Methyl-1,2-oxazol-3-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11101361.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B11101362.png)
![Ethyl 2-{[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy}propanoate](/img/structure/B11101364.png)

![3-(5-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11101377.png)


![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11101404.png)
